Viridifloric acid

Description

Presence as a Constituent of Pyrrolizidine (B1209537) Alkaloids

Viridifloric acid does not typically occur in a free state within plants. Instead, it is found as an esterifying acid linked to a necine base, forming a pyrrolizidine alkaloid. researchgate.netnih.gov It is a stereoisomer of trachelanthic acid, and they are both derived from the amino acid valine. nih.gov These necic acids are monocarboxylic acids with a hydroxyisopropylbutanoic structure. nih.gov The combination of different necine bases with various necic acids results in a vast diversity of over 600 known PAs. nih.gov For example, echinatine (B1671082) is a PA formed from the necine base retronecine (B1221780) and this compound. mdpi.com

| Pyrrolizidine Alkaloid | Necine Base | Necic Acid Component(s) | Plant Source Example(s) |

|---|---|---|---|

| Amabiline (B1664830) | Rinderine | This compound | Cynoglossum amabile wikipedia.org |

| Viridiflorine (B1609369) | Retronecine | This compound | Cynoglossum officinale researchgate.net |

| Echinatine | Retronecine | This compound | Cynoglossum amabile, Heliotropium indicum mdpi.comnih.gov |

Distribution Patterns within Plant Organs and Developmental Stages

The synthesis and storage of PAs, and by extension their this compound component, are highly regulated within the plant, showing specific patterns of distribution across different organs and developmental stages.

Extensive research has demonstrated that the biosynthesis of pyrrolizidine alkaloids occurs primarily in the roots of the producing plants. nih.govnih.gov Precursors such as putrescine and spermidine (B129725) are utilized in the root cells to construct the necine base of the alkaloids. nih.gov The necic acids, including this compound derived from valine, are also synthesized and subsequently esterified with the necine base in the roots. nih.gov

Once synthesized, the PAs are typically converted into their N-oxide forms, which are more water-soluble. nih.govnih.gov This facilitates their transport from the roots to other parts of the plant, primarily via the phloem. nih.gov While biosynthesis is root-specific, accumulation sites are often in the aerial parts of the plant, particularly in the inflorescences and epidermal tissues, where they serve as a defense against herbivores. nih.govnih.gov Root cultures of PA-producing plants have been shown to synthesize these alkaloids, whereas shoot cultures are unable to do so, confirming the roots as the primary site of synthesis. nih.gov

| Family | Genus | Species | Common Name |

|---|---|---|---|

| Asteraceae | Eupatorium | Eupatorium cannabinum | Hemp-agrimony nih.gov |

| Boraginaceae | Amsinckia | Amsinckia menziesii | Fiddleneck |

| Boraginaceae | Arnebia | Arnebia guttata | - |

| Boraginaceae | Cynoglossum | Cynoglossum amabile | Chinese hound's tongue wikipedia.org |

| Boraginaceae | Cynoglossum | Cynoglossum officinale | Hound's tongue wikipedia.org |

| Boraginaceae | Heliotropium | Heliotropium indicum | Indian heliotrope semanticscholar.org |

| Boraginaceae | Symphytum | Symphytum officinale | Comfrey nih.gov |

| Fabaceae | Crotalaria | Crotalaria spectabilis | Showy rattlebox wikipedia.org |

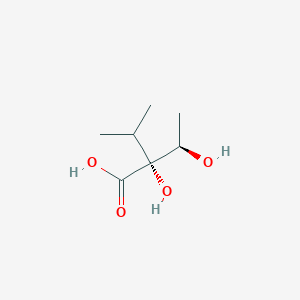

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4(2)7(11,5(3)8)6(9)10/h4-5,8,11H,1-3H3,(H,9,10)/t5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEISHUBUXWXGY-IYSWYEEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@](C(C)C)(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030935 | |

| Record name | Viridifloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17233-93-1 | |

| Record name | Viridifloric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017233931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viridifloric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VIRIDIFLORIC ACID, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TY3Q7PAB9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Phytogeographical Distribution of Viridifloric Acid

Distribution Patterns within Plant Organs and Developmental Stages

Shoot-Specific Necic Acid Profiles

The distribution of pyrrolizidine (B1209537) alkaloids, and consequently their necic acid components like viridifloric acid, can vary within different parts of a plant. Research on Cynoglossum officinale, a member of the Boraginaceae family, has revealed genetic variation in the concentration of PAs between the shoots and roots. ru.nlresearchgate.net Studies have shown that physical damage to the leaves can induce a change in the distribution of these alkaloids within the plant. ru.nlnih.gov

Interestingly, the response to damage is not uniform across all plants. Some genetic families of Cynoglossum officinale transport PAs to the shoots, while others transport them to the roots following leaf damage. ru.nlnih.gov This translocation of alkaloids suggests a dynamic defense strategy, although the total PA content in the plant does not necessarily increase after damage. ru.nlnih.gov The constitutive levels of PAs in the shoots and roots show significant differences among various self-pollinated families of the plant, with broad-sense heritability accounting for 33-43% of this variation. ru.nlresearchgate.net This indicates a strong genetic basis for the distribution of these defensive compounds within the plant.

Below is an interactive data table summarizing the distribution of Pyrrolizidine Alkaloids (PAs) in Cynoglossum officinale.

Occurrence in Insect Chemical Ecology Systems

This compound and its derivatives play a crucial role in the chemical ecology of certain insects, particularly in defense and mating.

Sequestration and Metabolism by Lepidoptera (e.g., Idea leuconoe, Tirumala petiverana)

The giant danaine butterfly, Idea leuconoe, provides a clear example of the sequestration and utilization of this compound-containing compounds. The larvae of this butterfly feed on plants of the Apocynaceae family, such as Parsonsia laevigata, from which they sequester pyrrolizidine alkaloids. These sequestered PAs are then used by the adult male butterflies.

The male Idea leuconoe possesses specialized structures called hairpencils, which are displayed during courtship. These hairpencils contain a complex mixture of volatile compounds, including viridifloric β-lactone, a derivative of this compound. This lactone, along with other PA derivatives like danaidone, acts as a sex pheromone, playing a principal role in attracting and seducing females. The presence of these compounds in the hairpencil extracts elicits a strong acceptance posture from the females.

The following table details the role of this compound derivatives in the chemical ecology of Idea leuconoe.

Information regarding the sequestration and metabolism of this compound by Tirumala petiverana is not available in the reviewed literature.

Detection in Hymenopteran Products (e.g., Stingless Bee Propolis)

Propolis, a resinous substance collected by bees from various plant sources, is known to contain a wide array of chemical compounds. While the composition of propolis is highly variable depending on the geographical location and the bee species, some studies have reported the presence of alkaloids.

Research on the propolis of the stingless bee Scaptotrigona aff. postica has detected the presence of pyrrolizidine alkaloids. tandfonline.comresearchgate.net This is noteworthy as PAs are generally not found in the propolis of the more common honeybee, Apis mellifera. tandfonline.com The specific plant sources of these PAs in the propolis of Scaptotrigona aff. postica have not yet been identified. tandfonline.com While the presence of PAs in this stingless bee propolis is confirmed, the specific identification of this compound within this context requires further investigation. The presence of pyrrolizidine alkaloids has also been noted as a potential contaminant in other bee products like honey and pollen, originating from the nectar and pollen of PA-containing plants. tandfonline.comcabidigitallibrary.org

The table below summarizes the current findings regarding alkaloids in stingless bee propolis.

Biosynthesis of Viridifloric Acid

Elucidation of Primary Metabolic Precursors

The biosynthesis of viridifloric acid initiates from common metabolic building blocks, with specific amino acids and activated carbonyl compounds serving as foundational precursors.

Valine as a Central Amino Acid Precursor

Valine, a branched-chain amino acid, plays a central role as a primary precursor in the biosynthesis of this compound. Labeling studies, particularly in plants like Cynoglossum officinale, have indicated that valine or its direct biosynthetic precursor, 2-oxoisovalerate, is incorporated into the this compound structure. wikipedia.org Valine itself is synthesized in plants and bacteria through a series of steps originating from pyruvic acid. nih.gov The biosynthesis of branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine in plants begins with pyruvate, 2-oxobutanoate, and acetyl-CoA. ufz.de The pathway for valine synthesis involves four distinct reactions, with 3-methyl-2-oxobutanoic acid serving as a common intermediate. nih.gov Key enzymes, such as acetohydroxyacid synthase (AHAS), are fundamental to these initial steps in BCAA biosynthesis. nih.gov

Involvement of Activated Acetaldehyde (B116499) via Acyloin Condensation

A crucial step in the formation of this compound involves the contribution of a two-carbon unit, which is derived from an activated acetaldehyde. This C2 unit is incorporated through an acyloin condensation reaction. wikipedia.orgfishersci.se Specifically, the enzyme C7-hydroxyacid synthase (C7HAS) facilitates the transfer of an activated acetaldehyde, generated from pyruvate, to 2-oxoisovalerate. This reaction yields C7-pronecic acid, which is a direct precursor to C7-necic acids such as (+)-trachelanthic acid and (-)-viridifloric acid. wikipedia.org Acyloin condensation generally refers to the bimolecular reductive coupling of carboxylic esters with metallic sodium in an inert solvent, resulting in an α-hydroxyketone, known as an acyloin. guidetopharmacology.orgguidetopharmacology.org

Enzymatic Pathways and Catalytic Mechanisms

The conversion of primary precursors into this compound is mediated by specialized enzymes, with C7-hydroxyacid synthase being a key player.

Characterization of C7-Hydroxyacid Synthase (C7HAS)

C7-hydroxyacid synthase (C7HAS) has been identified as the initial specific enzyme in the biosynthesis of the necic acid moiety of pyrrolizidine (B1209537) alkaloids. wikipedia.org This enzyme is considered a duplicate of an acetohydroxyacid synthase (AHAS) catalytic subunit. wikipedia.org Characterization studies of C7HAS from Symphytum officinale and Heliotropium indicum have shown its catalytic role in transferring activated acetaldehyde (derived from pyruvate) to 2-oxoisovalerate, leading to the formation of C7-pronecic acid. wikipedia.org Notably, C7HAS exhibits a broader substrate specificity compared to general AHAS, enabling it to catalyze the formation of C7-pronecic acid from 2-oxoisovalerate and pyruvate. wikipedia.org Experimental evidence for the involvement of C7HAS in PA biosynthesis has been provided through techniques like CRISPR/Cas9-mediated genome editing. wikipedia.org Phylogenetic analyses suggest that the biosynthesis of C7-necic acids, mediated by C7HAS, may have arisen independently in various plant families, including Heliotropiaceae, Boraginaceae, and Eupatorieae, indicating convergent evolution. wikipedia.org

Related Biosynthetic Enzymes in Analogous Pathways (e.g., UDP-Glycosyltransferases)

While C7HAS is central to the core necic acid structure, other enzyme families, such as UDP-glycosyltransferases (UGTs), are involved in subsequent modifications or in analogous pathways. UGTs are a superfamily of enzymes that catalyze the transfer of glycosyl residues from activated nucleotide sugars (e.g., UDP-glucose) to various acceptor molecules (aglycones). nih.govncats.ioamdb.online This glycosylation process is crucial for altering the properties of metabolites, including their stability, water-solubility, detoxification, and transport within the plant. ncats.io For instance, UGT76F1 has been shown to glycosylate 2-hydroxy-2-(1-hydroxyethyl)pentanoic acid in Arabidopsis thaliana. This compound is structurally related to the C7-necic acid components found in lycopsamine-type pyrrolizidine alkaloids, such as trachelanthic acid and this compound. nih.govwikipedia.orgguidetopharmacology.org The accumulation of this glucoside is significantly enhanced by feeding norvaline in wild-type Arabidopsis, but not in UGT76F1 knockout mutants, suggesting an orthologous C7-necic acid biosynthetic pathway in Arabidopsis, even in the absence of pyrrolizidine alkaloids. nih.govwikipedia.org

Stereochemical Control during this compound Biosynthesis

The biosynthesis of this compound is characterized by precise stereochemical control, leading to a specific enantiomeric form, typically (-)-viridifloric acid. wikipedia.orgfishersci.comciteab.com This stereospecificity is critical for the biological activity and function of the resulting pyrrolizidine alkaloids. A key distinguishing feature of this compound, compared to its isomer trachelanthic acid, lies in the relative orientation of the two hydroxyl groups on its chiral carbons. In this compound, these hydroxyl groups are positioned on opposite sides (a threo configuration), whereas in trachelanthic acid, they are on the same side (an erythro configuration). guidetopharmacology.org The (S,S) absolute configuration observed in certain lactones, which are derivatives of necic acids, further supports their biosynthetic origin from (-)-viridifloric acid. citeab.com Lycopsamine (B1675737), a pyrrolizidine alkaloid, shares the same absolute configuration in its necic acid moiety as these this compound-derived lactones, indicating its role as a direct biogenetic precursor. fishersci.comnih.gov The enzymatic machinery involved in this pathway must therefore possess high fidelity in controlling the stereochemical outcome of the reactions.

Compound Names and PubChem CIDs

Chemical Synthesis of Viridifloric Acid and Its Enantiomers

Total Synthesis Methodologies for (-)-Viridifloric Acid

The total synthesis of (-)-Viridifloric acid has been approached through several stereoselective strategies, often leveraging established synthetic reactions to control the formation of chiral centers.

While some approaches to Viridifloric acid involve α-alkoxy-β-keto esters, these have primarily been explored for the racemic synthesis of the compound. For instance, the stereoselective reduction of the isopropylidene derivative of α-hydroxy-α-isopropyl-β-keto-butyric acid has been shown to produce (±)-Viridifloric acid tandfonline.comnii.ac.jp. This method utilizes reducing agents such as potassium tri(sec-butyl)-borohydride and zinc borohydride, followed by hydrolysis, to achieve stereoselectivity in the formation of the diol centers, leading to the racemic mixture tandfonline.com. Vicinal ketoesters, including α-ketoesters, serve as important intermediates in the total synthesis of natural products, with their electrophilic keto groups acting as reactive sites in various transformations beilstein-journals.org.

Total Synthesis Methodologies for (+)-Viridifloric Acid

The enantiomer (+)-Viridifloric acid has also been synthesized stereoselectively. A method reported for its synthesis, alongside (-)-Trachelanthic acid, utilizes a common intermediate: (2S,5R)-5-acetyl-2-(t-butyl)-5-isopropyl-1,3-dioxolan-4-one oup.comresearchmap.jp. Diastereoselective reduction of the side-chain keto group in this intermediate with specific reducing agents, such as LiBH(s-Bu)₃ in ether, predominantly yields the (1'R)-isomer oup.com. Subsequent hydrolysis of this product furnishes (+)-Viridifloric acid oup.com.

Racemic Synthesis and Resolution Techniques

Racemic this compound, a 50:50 mixture of its enantiomers, can be synthesized without the need for chiral starting materials or catalysts, making it potentially more economical wikipedia.org. As mentioned in Section 4.1.1, stereoselective reduction of α-alkoxy-β-keto esters can lead to (±)-Viridifloric acid tandfonline.comnii.ac.jp.

To obtain enantiomerically pure this compound from a racemic mixture, resolution techniques are employed. Resolution is the process of separating a racemate into its individual enantiomers wikipedia.orginnovareacademics.in. Common methods for chiral resolution include:

Crystallization: This involves the differential crystallization of diastereomeric salts formed by reacting the racemic mixture with a single enantiomer of a chiral resolving agent wikipedia.orginnovareacademics.inchemconnections.org. Diastereomers possess different physical properties, such as solubilities and melting points, which allows for their separation innovareacademics.inchemconnections.org. Once separated, the resolving agent can be removed to recover the pure enantiomers innovareacademics.inchemconnections.org.

Chromatography: Chiral stationary phases can be used in chromatographic techniques to separate enantiomers based on their differential interactions wikipedia.org.

Kinetic Resolution: This method exploits differences in reaction rates between enantiomers with a chiral reagent or catalyst, leading to the preferential consumption of one enantiomer icjs.us.

Enzymatic Resolution: Enzymes, being chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product of the reaction chemconnections.org.

Regioselectivity and Stereochemical Purity in Synthetic Design

Regioselectivity and stereochemical purity are critical considerations in the synthetic design of complex molecules like this compound, particularly when multiple reactive sites or potential stereocenters exist mdpi.comyoutube.comethz.ch.

Regioselectivity refers to the preference for a reaction to occur at a specific site within a molecule when multiple reactive sites are available mdpi.comyoutube.com.

Stereoselectivity (including enantioselectivity and diastereoselectivity) describes the preferential formation of one stereoisomer over others mdpi.comyoutube.comethz.ch. Enantioselectivity specifically refers to the preference for producing one enantiomer, while diastereoselectivity relates to the preferential formation of one diastereomer mdpi.comethz.ch.

In the synthesis of this compound, achieving high stereochemical purity is paramount because different enantiomers can exhibit distinct biological activities chemconnections.orgicjs.us. Synthetic strategies, as outlined above, leverage various techniques to control these aspects:

Chiral Pool Synthesis: Utilizing naturally occurring enantiomerically pure starting materials (e.g., from the chiral pool) to establish initial stereocenters icjs.usethz.ch.

Chiral Auxiliaries: Employing enantiopure appendages that are temporarily attached to the substrate to direct the formation of new stereocenters with defined relative configurations, which are later removed ethz.ch.

Chiral Catalysts/Reagents: Using chiral catalysts (e.g., in asymmetric dihydroxylation) or reagents to induce chirality in an otherwise achiral reaction, leading to the preferential formation of one enantiomer icjs.usethz.ch. The Sharpless asymmetric dihydroxylation, for instance, is a powerful tool for introducing two new chiral centers with high enantioselectivity nih.govresearchgate.net.

Reaction Conditions: Careful selection of reaction conditions, including solvents and temperature, can influence selectivity youtube.com.

Protecting Groups: The use of protecting and deprotecting methods can ensure chemoselectivity and regioselectivity in multi-step syntheses by temporarily masking reactive functional groups youtube.com.

The successful total syntheses of (-)- and (+)-Viridifloric acid exemplify the sophisticated control over regioselectivity and stereochemical purity achievable through modern synthetic organic chemistry, often involving a combination of these strategies to construct the desired chiral framework.

Derivatives and Bioconjugates of Viridifloric Acid

Pyrrolizidine (B1209537) Alkaloid Esterification Products

The esterification of viridifloric acid with the hydroxyl groups of necine bases is a primary mechanism for the formation of many naturally occurring pyrrolizidine alkaloids. These alkaloids are often found in plants as a defense mechanism against herbivores. mdpi.com The specific necine base and the stereochemistry of the necic acid determine the identity of the resulting alkaloid.

Monoesters are formed when a single necic acid molecule, such as this compound, esterifies with one of the hydroxyl groups on a necine base, typically at the C-9 position. mdpi.comnih.gov Retronecine (B1221780) is one of the most common necine bases involved in these structures. unigoa.ac.in

Intermedine : This alkaloid is formed through the direct esterification of (-)-viridifloric acid with the C-9 hydroxyl group of the retronecine base. mdpi.comacs.org

Lycopsamine (B1675737) and Indicine : These are stereoisomers of Intermedine. Lycopsamine is formed when retronecine is esterified with (+)-trachelanthic acid, while Indicine is formed from the esterification of retronecine with (-)-trachelanthic acid. mdpi.comacs.org Trachelanthic acid and this compound are themselves stereoisomers, differing in the configuration at the C-2 and C-3 positions of the butanoic acid chain. This subtle difference in the acid precursor leads to distinct alkaloid products. mdpi.com

7-Acetyllycopsamine : This compound is a further derivative in which the C-7 hydroxyl group of the retronecine base in lycopsamine is acetylated. nih.gov This represents a secondary modification of the initial monoester.

| Alkaloid | Necine Base | Necic Acid Moiety | Additional Modifications |

|---|---|---|---|

| Intermedine | Retronecine | (-)-Viridifloric acid | None |

| Lycopsamine | Retronecine | (+)-Trachelanthic acid | None |

| Indicine | Retronecine | (-)-Trachelanthic acid | None |

| 7-Acetyllycopsamine | Retronecine | (+)-Trachelanthic acid | Acetyl group at C-7 |

While the term "diester" can refer to alkaloids with two separate acid molecules or macrocyclic diesters, the examples of amabiline (B1664830) and viridiflorine (B1609369) are structurally monoesters of this compound with different necine bases.

Amabiline : This alkaloid is the chemical ester of (-)-viridifloric acid and the necine base supinidine. wikipedia.orgnih.gov It was first isolated from Cynoglossum amabile. wikipedia.org

Viridiflorine : This compound is the ester formed from (-)-viridifloric acid and the necine base trachelanthamidine. thegoodscentscompany.com

| Alkaloid | Necine Base | Necic Acid |

|---|---|---|

| Amabiline | Supinidine | (-)-Viridifloric acid |

| Viridiflorine | Trachelanthamidine | (-)-Viridifloric acid |

The stereochemistry of the necic acid is a critical determinant of the final alkaloid structure. This compound and trachelanthic acid are diastereomers, and their different spatial arrangements lead to the formation of distinct, named alkaloids upon esterification with the same necine base. mdpi.com

For example, the esterification of the retronecine base with (-)-viridifloric acid yields intermedine, whereas its esterification with the diastereomeric (+)-trachelanthic acid yields lycopsamine. mdpi.comacs.org This illustrates how plant biosynthetic pathways can utilize subtle variations in precursor stereochemistry to generate a diversity of secondary metabolites from a common set of building blocks. The biosynthesis of these necic acids, such as this compound, involves precursors from branched-chain amino acid metabolism, specifically valine. mdpi.com

| Resulting Alkaloid | Necine Base | Necic Acid Stereoisomer |

|---|---|---|

| Intermedine | Retronecine | (-)-Viridifloric acid |

| Lycopsamine | Retronecine | (+)-Trachelanthic acid |

Lactone Derivatives and Biosynthetic Pathways

The presence of both hydroxyl and carboxylic acid groups in this compound allows for intramolecular reactions to form lactones (cyclic esters).

The formation of a β-lactone from a β-hydroxy carboxylic acid is a known chemical transformation. In the context of this compound (2,3-dihydroxy-2-isopropylbutanoic acid), the β-hydroxyl group (at C-3) can undergo an intramolecular esterification with the C-1 carboxyl group to form a four-membered ring, known as a β-lactone.

This type of reaction typically requires activation of the carboxylic acid. A standard laboratory method involves the activation of the acid moiety followed by an intramolecular nucleophilic attack by the alkoxide of the hydroxyl group, which proceeds with retention of stereochemistry at the alcohol carbon. nih.gov An alternative, though less common, approach involves converting the alcohol into a good leaving group, allowing the carboxylate to act as the nucleophile in an SN2 reaction, which would result in inversion of stereochemistry at the alcohol carbon. nih.gov While specific enzymatic pathways for this compound β-lactone formation are not detailed, such cyclizations are plausible biosynthetic steps.

The synthesis of lactone analogues is a significant area of organic chemistry due to the presence of lactone rings in many biologically active natural products. mdpi.comsci-hub.se Several general methodologies can be applied to synthesize analogues related to this compound.

Baeyer-Villiger Oxidation : This reaction converts a cyclic ketone into a lactone by insertion of an oxygen atom adjacent to the carbonyl group. This can be achieved using peroxy acids or with biocatalysts like Baeyer-Villiger monooxygenases (BVMOs), which often provide high enantioselectivity. nih.gov

Oxidative Lactonization of Diols : This method involves the double oxidation of a 1,4- or 1,5-diol. The first oxidation yields a hemiacetal (lactol), which is then further oxidized to the corresponding lactone. nih.gov

Intramolecular Cyclization : As described for β-lactone formation, the cyclization of hydroxy acids is a direct method for lactone synthesis. Numerous reagents and conditions, such as the Mitsunobu reaction, can facilitate this transformation for forming various ring sizes. mcmaster.ca These synthetic strategies provide pathways to create a library of lactone analogues for further study.

Other Conjugated Metabolites of this compound

This compound, a C7 necic acid, is a key component of certain lycopsamine-type pyrrolizidine alkaloids. Beyond its primary role as an esterifying agent for necine bases in the formation of these alkaloids, this compound can also be found in other conjugated forms within plants. These alternative metabolic pathways, including esterification with other molecules and glycosylation, contribute to the chemical diversity of plant secondary metabolites. Research into these other conjugated forms is crucial for understanding the complete metabolic fate and potential biological activities of this compound.

One of the documented forms of this compound conjugates, aside from its presence in pyrrolizidine alkaloids, is as an ester with other plant-derived compounds. A specific example is the esterification of this compound with 7-angelylheliotridine, which has been identified in the plant species Heliotropium supinum. This finding highlights that this compound can participate in ester formation with molecules other than the typical necine bases, expanding its known metabolic derivatives.

Furthermore, evidence suggests the likelihood of this compound forming glycosidic conjugates. While direct isolation and characterization of a this compound glycoside from a natural source is not extensively documented in the available research, enzymatic studies provide a strong basis for their existence. Research on Arabidopsis thaliana has identified a UDP-glycosyltransferase, UGT76F1, that is responsible for the glycosylation of a C7-necic acid isomer that is structurally related to this compound. This enzymatic capability within a model plant species suggests that this compound is a plausible substrate for similar enzymes in other plants, leading to the formation of this compound glycosides. Glycosylation is a common metabolic pathway in plants for detoxifying and storing secondary metabolites, which would be a logical fate for free this compound.

Advanced Analytical Methodologies for Characterization of Viridifloric Acid

Extraction and Isolation Techniques from Biological Matrices

The initial and most critical step in the analysis of viridifloric acid is its efficient extraction and isolation from the biological source material. The choice of technique depends on the nature of the matrix and the desired purity of the final extract.

Solvent extraction remains a fundamental method for isolating this compound. The efficiency of this process is highly dependent on several factors, including the choice of solvent, the solid-to-liquid ratio, temperature, and extraction time. mdpi.commdpi.com The polarity of the solvent is paramount; mixtures of alcohol and water are often employed to effectively extract polar compounds like this compound. For instance, ethanol concentrations between 50% and 70% have been shown to be effective for extracting phenolic compounds, a class to which this compound is related. emnuvens.com.br

Modern approaches such as Ultrasound-Assisted Extraction (UAE) can enhance extraction efficiency by using ultrasonic waves to disrupt cell walls, facilitating the release of intracellular contents. mdpi.comnih.gov Optimization of UAE parameters, including ultrasound power and frequency, alongside traditional variables, is key to maximizing yield while minimizing energy and solvent consumption. mdpi.com

| Parameter | Typical Range/Options | Rationale and Research Findings |

|---|---|---|

| Solvent System | Methanol, Ethanol, Water, Ethyl Acetate, Acetone (and their aqueous mixtures) | Aqueous ethanol (e.g., 60-80% v/v) is often optimal for balancing polarity to efficiently extract phenolic acids. openresearchafrica.org Absolute methanol has also been identified as an optimal solvent in specific cases. nih.gov |

| Solid-to-Liquid Ratio | 1:10 to 1:50 (g/mL) | Higher ratios (e.g., 1:20 to 1:35) generally improve extraction yield by ensuring complete wetting of the material and providing a sufficient concentration gradient for mass transfer. mdpi.comopenresearchafrica.org |

| Extraction Time | 20 minutes to several hours/days | For UAE, times can be as short as 20 minutes. nih.gov For maceration, longer periods may be necessary. An optimal time must be determined to maximize recovery without causing degradation of the target compound. openresearchafrica.org |

| Temperature | 25°C to 65°C | Elevated temperatures can increase solubility and diffusion rates, but excessive heat may degrade thermolabile compounds. An optimal temperature around 60-65°C is often used. openresearchafrica.org |

Following initial solvent extraction, Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup, concentration, and selective isolation of this compound, thereby enhancing the purity of the analyte before chromatographic analysis. nih.govsigmaaldrich.com This technique offers significant advantages over traditional liquid-liquid extraction, including higher efficiency, reduced solvent consumption, and the potential for automation. sigmaaldrich.comweber.hu

The process typically employs a reversed-phase sorbent, such as a polymeric styrene-divinylbenzene or C18-bonded silica. nih.govresearchgate.net A generalized SPE protocol involves four key steps:

Conditioning: The sorbent is activated, usually with methanol or acetonitrile, to wet the bonded phase. sigmaaldrich.com

Equilibration: The sorbent is rinsed with a solution that mimics the sample matrix (e.g., acidified water) to prepare it for sample loading. nih.govsigmaaldrich.com

Sample Loading: The crude extract, often diluted and acidified to ensure the analyte is in its neutral, more retentive form, is passed through the cartridge. sigmaaldrich.com

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove polar interferences like sugars and salts. nih.gov

Elution: A strong organic solvent, such as methanol, acetonitrile, or ethyl acetate, is used to disrupt the hydrophobic interactions and elute the retained this compound. researchgate.netsigmaaldrich.com

This method effectively separates the acidic analyte from highly polar or non-polar impurities, yielding a cleaner sample for subsequent analysis. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone for the final separation, identification, and quantification of this compound. The choice of technique is dictated by the analyte's properties, such as polarity, volatility, and chirality.

HPLC and its advanced counterpart, UHPLC, are the most powerful and commonly used techniques for the analysis of non-volatile compounds like this compound. These methods separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

UHPLC offers significant advantages over conventional HPLC by using columns packed with smaller particles (typically <2 µm). mdpi.com This results in:

Higher Resolution and Efficiency: Sharper and narrower peaks, allowing for better separation of complex mixtures. mdpi.com

Increased Sensitivity: Taller peaks lead to lower limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov

Faster Analysis Times: Higher optimal flow rates can be used, dramatically reducing the run time per sample. nih.govsemanticscholar.org

Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to greener analytical methods. nih.gov

Reversed-phase chromatography, typically using a C18 column, is the standard for separating this compound. The mobile phase usually consists of an acidified aqueous solution and an organic modifier like acetonitrile or methanol, run in a gradient elution mode to achieve optimal separation.

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Column Particle Size | 3.5 - 5 µm | < 2 µm (e.g., 1.7 µm) mdpi.com |

| Column Dimensions (L x ID) | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm |

| Analysis Run Time | 10 - 90 min nih.gov | 1.3 - 12 min nih.govsemanticscholar.org |

| System Backpressure | ~400 bar | Up to 1000-15000 psi (~690-1034 bar) mdpi.com |

| Sensitivity (LOD/LOQ) | Baseline | 2-7 times higher mdpi.comnih.gov |

| Solvent Consumption | Higher | Significantly Lower nih.gov |

Gas chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. colostate.edu However, this compound, being a polar carboxylic acid, is non-volatile and cannot be analyzed directly by GC. colostate.edu Therefore, a crucial derivatization step is required to convert the polar carboxyl and hydroxyl groups into non-polar, volatile derivatives. colostate.edu

The most common derivatization method is silylation, where active hydrogens are replaced with a trimethylsilyl (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective for this purpose. sigmaaldrich.comnih.govusherbrooke.ca The reaction converts the carboxylic acid into a volatile TMS ester and the hydroxyl groups into TMS ethers.

Once derivatized, the sample is injected into the GC system, where it is vaporized and separated on a capillary column (e.g., HP-5MS). usherbrooke.ca Coupling GC with a Mass Spectrometry (MS) detector allows for both quantification and structural confirmation based on the unique fragmentation pattern of the derivatized this compound. mdpi.com

This compound possesses chiral centers, meaning it can exist as a pair of enantiomers. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their separation. sigmaaldrich.com Chiral chromatography is the primary method for this purpose.

There are two main strategies for enantiomeric differentiation:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach, where the racemic mixture is passed through an HPLC column containing a chiral stationary phase. ntu.edu.sg The CSP, itself enantiomerically pure, interacts differently with each enantiomer of this compound, leading to different retention times and subsequent separation. sigmaaldrich.com Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) and cyclodextrin-based phases are widely used for this purpose. ntu.edu.sgnih.gov

Indirect Separation via Diastereomer Formation: In this method, the enantiomeric mixture of this compound is reacted with an enantiomerically pure chiral derivatizing agent (CDA). ntu.edu.sg This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column. nih.govtcichemicals.com After separation, the diastereomers can be collected, and the chiral auxiliary can be cleaved to yield the pure, individual enantiomers of this compound.

The choice of method depends on the availability of suitable CSPs and the goals of the analysis, whether it is for quantification or for preparative isolation of the pure enantiomers.

Spectroscopic Characterization and Structural Elucidation

The definitive structure of this compound is established through a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and 2D NMR, provides detailed information about the carbon-hydrogen framework. Mass Spectrometry (MS and MS/MS) confirms the molecular weight and offers insights into the molecule's fragmentation patterns. Infrared (IR) Spectroscopy is instrumental in identifying the key functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Definitive Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of its structure.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. Protons attached to carbons bearing electronegative atoms, such as oxygen, are deshielded and appear at higher chemical shifts (downfield). For this compound, the proton on the carbon bearing the carboxylic acid group is highly deshielded and typically appears in the 10–12 ppm region, which is a distinctive feature for carboxylic acids libretexts.org. The protons on carbons adjacent to hydroxyl groups also experience deshielding and their signals are found further downfield compared to protons on carbons in a simple alkane environment.

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are crucial for definitively assigning the structure of complex molecules. nih.govnih.gov HSQC correlates the signals of protons with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the unambiguous assignment of both the ¹H and ¹³C spectra. By examining the cross-peaks in the HSQC spectrum, the connectivity between specific protons and carbons can be established, providing a detailed and accurate picture of the molecular structure of this compound. nih.gov

A representative, generalized dataset for this compound is presented below. Actual chemical shifts can vary slightly depending on the solvent and other experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HSQC Correlation |

|---|---|---|---|

| 1 (COOH) | ~10-12 (broad s) | ~170-180 | - |

| 2 | ~4.0-4.5 (m) | ~70-80 | Correlated |

| 3 | ~1.8-2.2 (m) | ~30-40 | Correlated |

| 4 | ~3.5-4.0 (m) | ~60-70 | Correlated |

| 5 | ~0.8-1.2 (d) | ~15-25 | Correlated |

| 6 | ~0.8-1.2 (d) | ~15-25 | Correlated |

| 7 | ~1.5-2.0 (m) | ~25-35 | Correlated |

Mass Spectrometry (MS and MS/MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. wikipedia.org

Molecular Weight Confirmation: In a typical MS experiment, the this compound molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured. This provides a precise determination of the molecule's molecular weight, which can be compared to the calculated theoretical weight to confirm the elemental composition.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides more detailed structural information by inducing fragmentation of the molecular ion. wikipedia.org The molecular ion is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.org The masses of these fragment ions are then measured. The resulting fragmentation pattern is a unique "fingerprint" of the molecule and provides valuable clues about its structure.

For this compound, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O) and carbon dioxide (CO₂). The loss of a water molecule is a common fragmentation for molecules containing hydroxyl groups, while the loss of carbon dioxide is characteristic of carboxylic acids. The fragmentation of the carbon-carbon bonds in the backbone of the molecule also produces a series of characteristic fragment ions. By analyzing the masses of these fragments, the connectivity of the atoms within the molecule can be deduced, providing further confirmation of the structure determined by NMR.

A representative table of expected mass spectral data for this compound is provided below.

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M-H]⁻ | Expected Molecular Weight - 1 | Molecular Ion (deprotonated) |

| [M-H-H₂O]⁻ | [M-H]⁻ - 18 | Loss of a water molecule |

| [M-H-CO₂]⁻ | [M-H]⁻ - 44 | Loss of carbon dioxide |

| Other Fragments | Various | Cleavage of C-C bonds in the backbone |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum shows the frequencies at which the molecule absorbs the infrared radiation, and these absorption frequencies are characteristic of the different types of bonds and functional groups present.

For this compound, the IR spectrum will show characteristic absorptions for the hydroxyl (O-H) and carbonyl (C=O) functional groups. The O-H stretch of the carboxylic acid and the alcohol groups will appear as a very broad and strong band in the region of 2500-3300 cm⁻¹ libretexts.org. This broadness is due to hydrogen bonding. The C=O stretch of the carboxylic acid will appear as a strong, sharp peak around 1710 cm⁻¹ utdallas.edu. The presence of these two characteristic absorptions provides strong evidence for the presence of a carboxylic acid group. The C-O stretching vibrations of the alcohol and carboxylic acid groups will also be present in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

The following table summarizes the expected key IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid and Alcohol) | Stretching | 2500-3300 | Strong, Broad |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong, Sharp |

| C-O | Stretching | 1000-1300 | Medium to Strong |

| C-H | Stretching | 2850-3000 | Medium |

Quantitative Analytical Method Validation for this compound in Complex Extracts

To accurately determine the amount of this compound in complex mixtures, such as plant extracts, it is essential to develop and validate a quantitative analytical method. ulm.ac.id High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as an ultraviolet (UV) or mass spectrometry (MS) detector, is a commonly used technique for this purpose. Method validation ensures that the analytical procedure is reliable, accurate, and precise for its intended use.

The validation of a quantitative method for this compound typically involves assessing several key parameters:

Linearity: This parameter establishes the relationship between the concentration of this compound and the analytical signal. A series of standard solutions with known concentrations of this compound are analyzed, and a calibration curve is constructed by plotting the response against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1. ulm.ac.id

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be accurately and precisely quantified. ulm.ac.id These values are crucial for determining the sensitivity of the method.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is typically assessed by performing recovery studies, where a known amount of this compound standard is added to a sample matrix (spiked sample), and the percentage of the added standard that is recovered is calculated.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: Specificity is the ability of the method to accurately measure the analyte of interest (this compound) in the presence of other components that may be expected to be present in the sample matrix, such as other structurally related compounds or impurities.

A validated quantitative method is essential for quality control of herbal products, pharmacokinetic studies, and other applications where the accurate determination of this compound content is required.

The table below provides a hypothetical summary of validation parameters for a quantitative HPLC method for this compound.

| Validation Parameter | Acceptance Criteria | Typical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.995 | 0.999 |

| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | 0.5 µg/mL |

| Accuracy (Recovery %) | 80-120% | 95-105% |

| Precision (RSD %) | ≤ 15% | < 5% |

| Specificity | No interference at the retention time of this compound | Peak purity confirmed |

Ecological and Biological Roles of Viridifloric Acid Derived Metabolites

Role in Plant Chemical Defense Strategies

Pyrrolizidine (B1209537) alkaloids, which often incorporate viridifloric acid as a necic acid moiety, are well-known plant chemical defense compounds. wikipedia.orgnih.gov These alkaloids can deter herbivores and microbes. mdpi.com

Contribution to Constitutive Anti-Herbivore Mechanisms

Plants containing pyrrolizidine alkaloids, including those derived from this compound, utilize these compounds as a constitutive defense against a range of generalist herbivores. mdpi.comru.nl PAs are known for their toxicity, which can cause liver disease in livestock and can also induce immediate food avoidance in herbivores due to their bitter taste and modulation of neuroreceptors. nih.govnih.govmdpi.com This inherent chemical protection helps plants resist herbivory. tandfonline.com

Mediation of Plant-Insect Interactions via Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids serve as chemical mediators in complex plant-herbivore-predator interactions. researchgate.net While PAs primarily function as defensive substances against predators in plants, certain insects, particularly some Lepidoptera (butterflies and moths), have evolved to acquire and utilize these compounds. tandfonline.comresearchgate.netresearchgate.netunicamp.br This utilization can involve sequestering PAs for their own defense against predators or transforming them into pheromone precursors. tandfonline.comresearchgate.netresearchgate.netunicamp.br For instance, some arctiid moths release altered pheromones after feeding on PA-containing plants. researchgate.net

Chemical Ecology in Animal Communication

The metabolism of plant-derived this compound by insects is a fascinating aspect of chemical ecology, leading to the production of semiochemicals vital for intraspecific communication, particularly in courtship.

Metabolism of Plant-Derived this compound by Insects for Semiochemical Production

Many male Lepidoptera, including species within the Arctiinae (tiger moths), Danainae (monarchs), and Ithomiinae (glasswings), actively acquire pyrrolizidine alkaloids (PAs) from plants. unicamp.br These PAs, which can include esters of this compound, are then biochemically transformed by the insects into various semiochemicals. tandfonline.comresearchgate.netunicamp.br The biosynthesis of certain lactones, such as viridifloric β-lactone, involves enzyme-mediated esterification of the hydroxy and acid groups present in this compound, or oxidation of methyl groups followed by esterification to form a γ-lactone ring. unicamp.br While some insects acquire PAs during their larval stage, others, like many danaine species, obtain them pharmacophagously (for purposes other than nutrition) from withered plant material or flower sources during adulthood. tandfonline.comresearchgate.netunicamp.bruni-freiburg.de

This compound-Containing Pheromones in Lepidopteran Courtship

This compound derivatives are significant components of male sex pheromones in certain Lepidoptera, playing a crucial role in courtship. For example, males of the giant danaine butterfly, Idea leuconoe, display hairpencils during courtship that contain a complex mixture of volatiles, including pyrrolizidine alkaloid derivatives such as viridifloric β-lactone and danaidone. epa.govdiva-portal.orgresearchgate.netnih.gov These compounds elicit significant electroantennogram responses in female antennae, suggesting their principal role as sex pheromones to attract and seduce females. epa.govresearchgate.netnih.gov The stereochemistry of viridifloric β-lactone in Idea leuconoe suggests its biosynthetic origin from (-)-viridifloric acid. researchgate.netrsc.org In these butterflies, the precursors for these PA fragments are acquired from host plants, such as Parsonsia laevigata, during the larval stage. nih.gov

Contribution to Biodiversity and Natural Product Evolution

The ecological interactions involving this compound and its derivatives highlight broader principles in biodiversity and natural product evolution. Natural products, including those derived from this compound, are the result of evolutionary processes spanning millennia, driven by the constant struggle for survival among organisms. scripps.edu The diverse chemical structures of these compounds reflect the adaptive strategies developed by plants for defense and by insects for communication and protection. mdpi.comtandfonline.comrsc.orgpeerj.com The evolution of metabolic pathways, including those that produce and modify this compound-containing PAs, demonstrates how organisms adapt and specialize, contributing to the vast array of chemical compounds found in nature. nih.govrsc.org The co-evolutionary arms race between plants and herbivores, where plants develop new defenses and insects evolve mechanisms to overcome or even utilize these defenses, is a key driver in the diversification of natural products. tandfonline.comresearchgate.net

Future Research Directions in Viridifloric Acid Chemistry and Biology

Complete Elucidation of Undiscovered Biosynthetic Genes and Enzymes

The biosynthesis of complex natural products like viridifloric acid and its incorporation into pyrrolizidine (B1209537) alkaloids involves intricate enzymatic pathways. While the general framework for pyrrolizidine alkaloid biosynthesis is understood to involve amino acid precursors and subsequent modifications to form necine bases and necic acids, the specific genes and enzymes responsible for the precise formation of this compound and its stereoisomers remain to be fully elucidated semmelweis.huphytolab.comnih.govnih.gov.

Current research often encounters "unknown-unknown" biosynthetic gene clusters (BGCs) that lack identifiable core enzymes, posing a challenge for complete pathway mapping nih.gov. Future efforts should leverage advanced genomic and proteomic techniques, such as genome mining, which can predict potential BGCs from sequenced microbial and plant genomes nih.govfrontiersin.org. Integrating bioinformatics with experimental manipulations, including heterologous expression of candidate genes, can help identify and characterize the specific enzymes involved in each step of this compound synthesis nih.govfrontiersin.org. Enzymes such as P450s, oxidoreductases, and other tailoring enzymes are frequently implicated in the diversification and modification of natural product structures, and their specific roles in this compound biosynthesis warrant focused investigation nih.govfrontiersin.orgrsc.org. Understanding these enzymatic steps is crucial for potential metabolic engineering and biotechnological production of this compound.

Development of Chemoenzymatic Synthesis and Biocatalytic Applications

The synthesis of complex natural products often presents challenges in terms of efficiency, selectivity, and sustainability. Chemoenzymatic synthesis, which integrates the precision and mild reaction conditions of enzymatic catalysis with the versatility of traditional chemical methods, offers a powerful alternative for the production of this compound and its derivatives jocpr.comarkat-usa.orgnih.govrsc.org.

Biocatalysis, the use of biological systems or their components (enzymes), is gaining significant traction due to its ability to perform highly selective transformations, reduce waste, and simplify multi-step syntheses frontiersin.orgrsc.orgjocpr.comrsc.orgacs.org. Enzymes derived from natural product biosynthetic pathways are particularly attractive for modifying complex compounds, offering unparalleled stereoselectivity nih.govuni-hannover.de. For this compound, which exists in enantiomeric forms like (-)-viridifloric acid and (+)-viridifloric acid, chemoenzymatic approaches could enable stereoselective synthesis, a task often challenging for purely chemical methods evitachem.com.

Future research should focus on:

Enzyme Discovery and Engineering: Identifying novel enzymes from this compound-producing organisms or engineering known enzymes (e.g., oxidoreductases, dehydrogenases, oxygenases, ligases, transferases, hydrolases) to catalyze specific reactions in its synthetic pathway jocpr.com. Directed evolution, for instance, can enhance enzyme activity, expand substrate scope, and improve yields arkat-usa.org.

Cascade Reactions: Developing multi-enzyme cascade reactions that perform sequential transformations in a single pot, minimizing purification steps and waste generation jocpr.com.

Scalable Production: Exploring the feasibility of large-scale chemoenzymatic production of this compound and its key intermediates, building upon successful examples in the synthesis of other complex natural products like morphine and azaphilones arkat-usa.orgnih.gov.

Advanced Analytical Techniques for In Situ and Trace Analysis

Accurate and sensitive analytical methods are paramount for studying this compound in complex biological systems (e.g., plants, microorganisms) and environmental matrices. The need for advanced techniques capable of in situ and trace analysis is particularly pressing to overcome limitations associated with sample handling artifacts and to enable real-time monitoring researchgate.netvut.cznih.gov.

Future research in this area should prioritize:

In Situ Analysis: Developing and applying techniques that allow for the direct detection and quantification of this compound within living tissues or complex environments without extensive sample preparation. This includes portable and miniaturized instruments, as well as methods like Raman spectroscopy, which offers real-time, in situ monitoring capabilities researchgate.netmdpi.commdpi.com.

Trace Analysis: Enhancing the sensitivity of analytical platforms to detect this compound at very low concentrations. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are already powerful tools, but continuous advancements in detection limits and selectivity are needed vut.cznih.govmdpi.com.

Spatial Resolution and Imaging: Integrating analytical techniques with imaging capabilities (e.g., imaging mass spectrometry) to visualize the distribution of this compound and its derivatives within plant tissues or microbial colonies, providing insights into its localization and transport vut.cz.

Biosensors: Exploring the development of specific biosensors for rapid, on-site detection of this compound, which could be particularly useful for high-throughput screening or environmental monitoring.

Comprehensive Structure-Activity Relationship Studies for this compound-Derived Alkaloids

This compound is a crucial component of various pyrrolizidine alkaloids, which are known for a wide range of biological activities, including both toxic and potentially pharmacological properties scispace.comsemmelweis.huphytolab.combiorxiv.orgnih.gov. Understanding the precise relationship between the chemical structure of this compound and its derived alkaloids and their biological effects is fundamental for future applications.

Future Structure-Activity Relationship (SAR) studies should focus on:

Systematic Analog Synthesis: Synthesizing a library of this compound analogs and derived pyrrolizidine alkaloids, systematically varying the structure of the necic acid, the necine base (e.g., retronecine (B1221780), supinidine, 7-angelylheliotridine), and their ester linkages scispace.comevitachem.comnih.gov. This includes exploring the impact of different stereoisomers (e.g., (-)-viridifloric acid vs. (+)-viridifloric acid) evitachem.com.

Correlation with Biological Assays: Rigorously testing these synthesized analogs in a range of relevant biological assays to establish clear correlations between specific structural features and observed activities. This could involve studies on their interactions with biological targets, cellular pathways, or their role in plant-herbivore interactions.

Computational Modeling: Employing computational chemistry and molecular docking studies to predict and rationalize the interactions of this compound-derived alkaloids with biological macromolecules, guiding the design of new compounds with desired activities science.govpreprints.org.

Understanding Toxicity Mechanisms: Delving deeper into how structural variations, particularly the presence of a 1,2-unsaturated necine core, influence the known toxicity of PAs, which is a critical aspect for assessing their safety and potential therapeutic window phytolab.comnih.gov.

By pursuing these research directions, the scientific community can significantly advance the understanding of this compound's chemistry and biology, paving the way for its potential applications and a deeper appreciation of its role in natural systems.

Q & A

Q. What spectroscopic methods are most effective for confirming the structural identity of viridifloric acid in plant extracts?

this compound’s identification relies on combined spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly <sup>1</sup>H and <sup>13</sup>C NMR, is critical for resolving its stereochemistry and distinguishing it from structurally similar necic acids (e.g., trachelanthic acid). Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) can confirm its molecular formula (C7H14O4). Comparative analysis with reference spectra from authenticated sources is essential to avoid misidentification .

Q. How can researchers optimize extraction protocols for this compound from Boraginaceae species?

Extraction efficiency depends on solvent polarity and plant tissue preparation. Acid-base fractionation using methanol or ethanol (70–80%) with subsequent partitioning into ethyl acetate is commonly employed. Ultrasonic-assisted extraction (UAE) at 40–50°C for 30–45 minutes improves yield while preserving thermolabile structures. Validation via High-Performance Liquid Chromatography (HPLC) with UV detection (210–230 nm) is recommended for quantification .

Q. What are the key challenges in isolating this compound from co-occurring alkaloids in plant matrices?

Co-elution with pyrrolizidine alkaloids (PAs) is a major issue. Solid-phase extraction (SPE) using cation-exchange resins (e.g., SCX cartridges) can selectively retain PAs, allowing this compound to elute in the neutral fraction. Confirmatory tests, such as Dragendorff’s reagent for alkaloid detection, should follow to ensure purity .

Advanced Research Questions

Q. How can isotopic labeling studies elucidate the biosynthetic pathway of this compound in Boraginaceae plants?

Stable isotope labeling (e.g., <sup>13</sup>C-glucose or <sup>2</sup>H2O) combined with tandem MS can trace precursor incorporation into this compound’s methyl and hydroxyl groups. Time-course experiments with harvested plant tissues at different growth stages are critical to map metabolic flux. Gene knockout models (e.g., CRISPR/Cas9 in related species) may further identify enzymes involved in its biosynthesis .

Q. What experimental designs are suitable for resolving contradictory reports on this compound’s bioactivity?

Discrepancies in pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) may arise from variations in plant sourcing or assay conditions. Researchers should:

- Standardize plant material (e.g., same species, harvest time, and geographic origin).

- Use dose-response curves across multiple cell lines (e.g., RAW 264.7 macrophages for inflammation; HepG2 for cytotoxicity).

- Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and validate results with orthogonal methods (e.g., ELISA for cytokine quantification) .

Q. How can computational chemistry tools predict this compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) against proteins like cyclooxygenase-2 (COX-2) or NF-κB can model binding affinities. Density Functional Theory (DFT) calculations assess its electrostatic potential surfaces, identifying reactive sites for mutagenesis studies. Cross-validation with in vitro assays (e.g., surface plasmon resonance) is necessary to confirm predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.